1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone
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Overview
Description
1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone is a complex organic compound that belongs to the class of benzothiophenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzothiophene with naphthalene derivatives in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Scientific Research Applications
1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds like 2-phenylbenzothiophene and 3-methylbenzothiophene share structural similarities.
Naphthalene derivatives: Compounds such as 1-naphthylmethanone and 2-naphthylmethanone are structurally related.
Uniqueness
1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone is unique due to its specific combination of benzothiophene and naphthalene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5705-70-4 |
---|---|
Molecular Formula |
C26H18OS |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-benzothiophen-2-yl-[2-(naphthalen-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C26H18OS/c27-26(25-17-21-10-3-6-15-24(21)28-25)23-14-5-2-9-20(23)16-19-12-7-11-18-8-1-4-13-22(18)19/h1-15,17H,16H2 |
InChI Key |
SMAXRHLMSYBSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)C4=CC5=CC=CC=C5S4 |
Origin of Product |
United States |
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